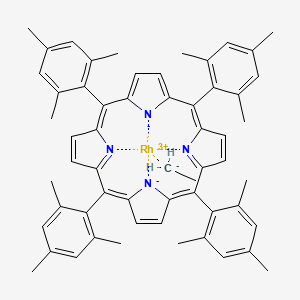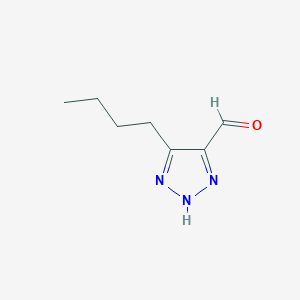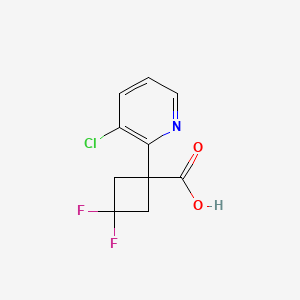
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a difluorocyclobutane carboxylic acid moiety. The presence of both fluorine and chlorine atoms in its structure contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyridine with difluorocyclobutanecarboxylic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as refluxing, purification, and crystallization to obtain the final product. The use of advanced techniques and equipment in industrial settings helps in achieving efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the cyclobutane ring allows for potential cyclization reactions to form more complex structures
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .
Applications De Recherche Scientifique
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, such as insecticides and herbicides, due to its bioactive properties
Mécanisme D'action
The mechanism of action of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains a pyridine ring with a chlorine atom and demonstrates similar chemical reactivity.
Uniqueness: 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is unique due to the presence of the difluorocyclobutane moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H8ClF2NO2 |
|---|---|
Poids moléculaire |
247.62 g/mol |
Nom IUPAC |
1-(3-chloropyridin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClF2NO2/c11-6-2-1-3-14-7(6)9(8(15)16)4-10(12,13)5-9/h1-3H,4-5H2,(H,15,16) |
Clé InChI |
OTUBRTPUEGQERN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C2=C(C=CC=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


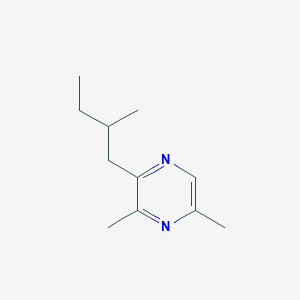
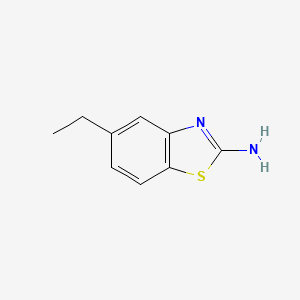

![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
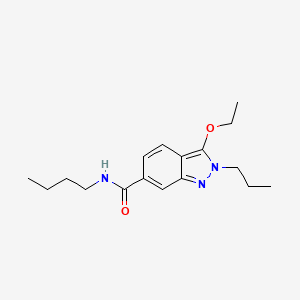
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)

